
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a cyclopentane ring, a piperidine moiety, and an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Esterification: The ester functional group can be introduced through an esterification reaction between the carboxylic acid derivative of the cyclopentane ring and ethanol in the presence of a catalyst such as sulfuric acid.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester functional group using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Pharmacology: It can be used in the study of receptor-ligand interactions and the development of new drugs with improved efficacy and safety profiles.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
相似化合物的比较
Ethyl 1-(2-piperidinopropionoxy)cyclopentane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate: This compound has a cyclopropane ring instead of a cyclopentane ring, which can lead to different chemical reactivity and biological activity.
Ethyl 2-oxocyclopentanecarboxylate: This compound lacks the piperidine moiety, making it less versatile in terms of biological applications.
Cyclopentolate: A muscarinic antagonist used in ophthalmology, which shares the cyclopentane ring but has different functional groups and pharmacological properties.
The uniqueness of this compound lies in its combination of the cyclopentane ring, piperidine moiety, and ester functional group, which provides a versatile platform for various chemical and biological applications.
属性
CAS 编号 |
13227-87-7 |
|---|---|
分子式 |
C16H28ClNO4 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
ethyl 1-(2-piperidin-1-ylpropanoyloxy)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H27NO4.ClH/c1-3-20-15(19)16(9-5-6-10-16)21-14(18)13(2)17-11-7-4-8-12-17;/h13H,3-12H2,1-2H3;1H |
InChI 键 |
MMERZHRUZJNECM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCCC1)OC(=O)C(C)N2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


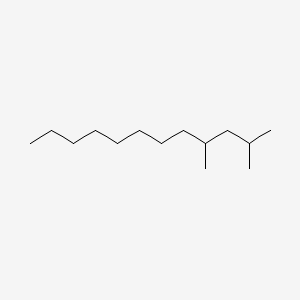
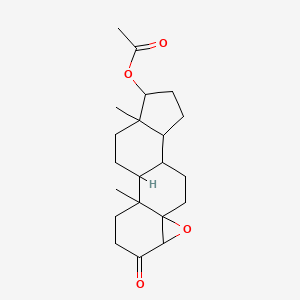



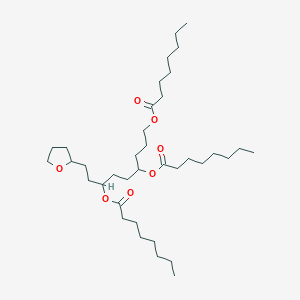
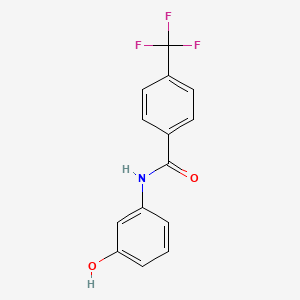
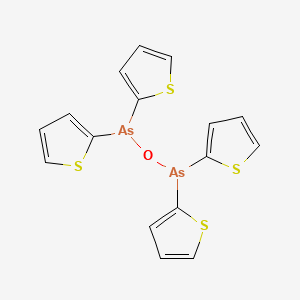
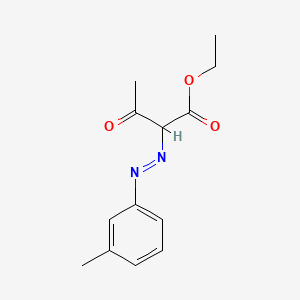
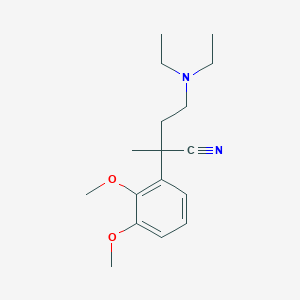
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
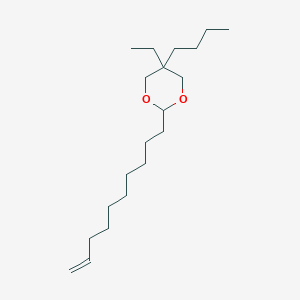
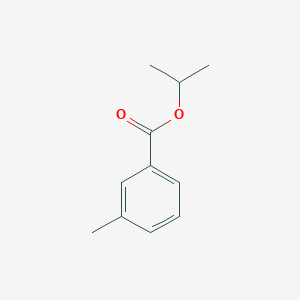
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
